4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol
Overview
Description
Preparation Methods
The synthesis of 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or altered structural features .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways . In medicine, it has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders . In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context, but can include key signaling pathways and regulatory proteins.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-ethoxyphenol stands out due to its unique structural features and diverse range of applications. Similar compounds include other pyrazoloisoquinolines and related heterocyclic compounds, which may share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of structural complexity and functional versatility, making it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
4-(1-benzyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O4/c1-4-40-28-18-22(15-16-27(28)37)32-25-20-30(39-3)29(38-2)19-24(25)31-26(17-21-11-7-5-8-12-21)35-36(33(31)34-32)23-13-9-6-10-14-23/h5-16,18-20,37H,4,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRNRRQXSBGHHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)CC6=CC=CC=C6)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119298 | |
Record name | 4-[7,8-Dimethoxy-3-phenyl-1-(phenylmethyl)-3H-pyrazolo[3,4-c]isoquinolin-5-yl]-2-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423732-47-2 | |
Record name | 4-[7,8-Dimethoxy-3-phenyl-1-(phenylmethyl)-3H-pyrazolo[3,4-c]isoquinolin-5-yl]-2-ethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423732-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[7,8-Dimethoxy-3-phenyl-1-(phenylmethyl)-3H-pyrazolo[3,4-c]isoquinolin-5-yl]-2-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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